molecular formula C17H20N2O2 B5766339 1-(2-furoyl)-4-(2-methylbenzyl)piperazine

1-(2-furoyl)-4-(2-methylbenzyl)piperazine

Cat. No. B5766339
M. Wt: 284.35 g/mol
InChI Key: ODJFJLIGWJKNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(2-methylbenzyl)piperazine, also known as MBZP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been found in various recreational drugs, including ecstasy and amphetamines. MBZP has gained significant attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine involves its ability to act as a reuptake inhibitor of dopamine and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activation of the reward pathway in the brain, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine have been studied extensively in vitro and in vivo. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activation of the reward pathway in the brain, leading to feelings of pleasure and euphoria. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has also been shown to increase heart rate and blood pressure, which are common physiological effects of psychoactive substances.

Advantages and Limitations for Lab Experiments

1-(2-furoyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has also been shown to have a similar mechanism of action as other psychoactive substances, such as amphetamines and ecstasy, making it a useful tool for investigating the effects of these compounds on the brain. However, the use of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine in lab experiments is limited by its psychoactive effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 1-(2-furoyl)-4-(2-methylbenzyl)piperazine. One area of research is the investigation of the long-term effects of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine on the brain and behavior. Another area of research is the development of new compounds that have similar mechanisms of action as 1-(2-furoyl)-4-(2-methylbenzyl)piperazine but with fewer psychoactive effects. Additionally, 1-(2-furoyl)-4-(2-methylbenzyl)piperazine could be used as a tool for investigating the effects of other psychoactive substances on the brain, particularly in the context of drug addiction and abuse.
Conclusion
In conclusion, 1-(2-furoyl)-4-(2-methylbenzyl)piperazine is a psychoactive compound that has gained significant attention in recent years due to its potential use in scientific research. It has a well-established synthesis method and has been shown to have a similar mechanism of action as other psychoactive substances. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments, but its psychoactive effects limit its usefulness in certain contexts. There are several future directions for research involving 1-(2-furoyl)-4-(2-methylbenzyl)piperazine, including the investigation of its long-term effects and the development of new compounds with similar mechanisms of action.

Synthesis Methods

The synthesis of 1-(2-furoyl)-4-(2-methylbenzyl)piperazine involves the reaction of 2-methylbenzylamine with furoyl chloride in the presence of a base. The resulting product is then purified and crystallized to obtain pure 1-(2-furoyl)-4-(2-methylbenzyl)piperazine. This synthesis method has been well-established in the literature and has been used in various studies.

Scientific Research Applications

1-(2-furoyl)-4-(2-methylbenzyl)piperazine has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have a similar mechanism of action as other psychoactive substances, such as amphetamines and ecstasy. 1-(2-furoyl)-4-(2-methylbenzyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are associated with feelings of pleasure and reward.

properties

IUPAC Name

furan-2-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-14-5-2-3-6-15(14)13-18-8-10-19(11-9-18)17(20)16-7-4-12-21-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJFJLIGWJKNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5820147

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